molecular formula C21H22N2O5S B4023307 1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate

1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate

Cat. No.: B4023307
M. Wt: 414.5 g/mol
InChI Key: ZNLNWGPAEITNHN-UHFFFAOYSA-M
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Description

1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyridinium ion and a nitrophenyl group, making it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the alkylation of 4-nitrobenzyl chloride with 1-ethylpyridine under basic conditions to form the intermediate 1-ethyl-4-[(4-nitrophenyl)methyl]pyridine. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their function. The pyridinium ion can facilitate the compound’s entry into cells, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-methylquinolin-1-ium iodide: Similar in structure but with a quinoline ring instead of a pyridine ring.

    1-Ethyl-4-methoxycarbonylpyridinium iodide: Contains a methoxycarbonyl group instead of a nitrophenyl group.

Uniqueness

1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate is unique due to its combination of a nitrophenyl group and a pyridinium ion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N2O2.C7H8O3S/c1-2-15-9-7-13(8-10-15)11-12-3-5-14(6-4-12)16(17)18;1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,2,11H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLNWGPAEITNHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-4-[(4-nitrophenyl)methyl]pyridin-1-ium;4-methylbenzenesulfonate
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